Chemical and physical properties of Methyl 12-methyltetradecanoate.
Chemical and physical properties of Methyl 12-methyltetradecanoate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from microbiology to cancer research. As an anteiso-fatty acid, its structure plays a crucial role in the fluidity of bacterial cell membranes, enabling adaptation to environmental stress. Furthermore, its precursor, 12-methyltetradecanoic acid, has demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 12-methyltetradecanoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.
Chemical and Physical Properties
Methyl 12-methyltetradecanoate is a colorless liquid with an aromatic odor.[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform (B151607), but insoluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Methyl 12-methyltetradecanoate
| Property | Value | Source(s) |
| IUPAC Name | methyl 12-methyltetradecanoate | [2] |
| Synonyms | 12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate, Anteiso C15 methyl ester | [3][4] |
| CAS Number | 5129-66-8 | [3][5] |
| Molecular Formula | C₁₆H₃₂O₂ | [3][5] |
| Molecular Weight | 256.42 g/mol | [3][5][6] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 296.8 °C at 760 mmHg | [5] |
| Density | 0.864 g/cm³ | [5] |
| Vapor Pressure | 0.0014 mmHg at 25°C | [5] |
| Flash Point | 134.7 °C | [5] |
| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water | [1] |
| LogP | 6.6 - 6.743 | [5][7] |
| Storage Temperature | 2-8°C or in a freezer | [3][4][5] |
| Kovats Retention Index | 1771, 1777, 1781.6, 1781.9, 1785.7, 1786 | [2] |
Experimental Protocols
Synthesis: Acid-Catalyzed Esterification
A common and effective method for the synthesis of Methyl 12-methyltetradecanoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 12-methyltetradecanoic acid, with methanol (B129727).[1]
Materials:
-
12-methyltetradecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as hexane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude Methyl 12-methyltetradecanoate.
Purification: Column Chromatography
The crude product can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude Methyl 12-methyltetradecanoate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified Methyl 12-methyltetradecanoate.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of FAMEs.
-
Column: A non-polar or medium-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of Methyl 12-methyltetradecanoate will show a molecular ion peak (M⁺) at m/z 256, along with characteristic fragmentation patterns for FAMEs.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃)
-
¹H NMR: Expected signals include a singlet for the methoxy (B1213986) protons (~3.6 ppm), a triplet for the terminal methyl group of the main chain, a doublet for the methyl group at the branch point, and a series of multiplets for the methylene (B1212753) and methine protons along the carbon chain.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~174 ppm), the methoxy carbon (~51 ppm), and the individual carbons of the fatty acid chain, with the branched carbon and the carbons near the ester group having characteristic chemical shifts.
Biological Significance and Signaling Pathways
Methyl 12-methyltetradecanoate is a naturally occurring compound found in various organisms, including bacteria, plants, and insects.[5][9] As an anteiso-branched-chain fatty acid, it plays a critical role in regulating the fluidity of cell membranes, particularly in bacteria, allowing them to adapt to changes in temperature and other environmental stressors.
Anti-Cancer Activity of 12-Methyltetradecanoic Acid
The precursor to Methyl 12-methyltetradecanoate, 12-methyltetradecanoic acid (12-MTA), has shown promising anti-cancer properties. Studies have demonstrated that 12-MTA can inhibit the proliferation of prostate cancer cells (PC3) by inducing apoptosis. This effect is linked to the inhibition of the 5-lipoxygenase (5-LOX) pathway.
Signaling Pathway of 12-MTA in Cancer Cells
The diagram below illustrates the proposed mechanism of action for 12-MTA in inhibiting cancer cell proliferation.
Caption: Proposed signaling pathway of 12-MTA in cancer cells.
12-MTA inhibits the enzyme 5-lipoxygenase, which is responsible for converting arachidonic acid into 5-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE is a known signaling molecule that promotes cell proliferation. By reducing the levels of 5-HETE, 12-MTA effectively curtails the pro-proliferative signal, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Workflow Overview
The following diagram provides a logical workflow for the synthesis, purification, and analysis of Methyl 12-methyltetradecanoate.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. gcms.cz [gcms.cz]
- 8. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
